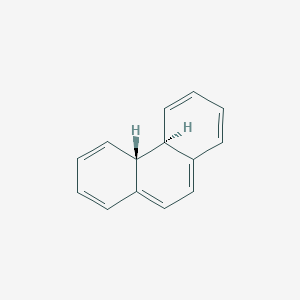

(4aR,4bR)-4a,4b-Dihydrophenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33431-13-9 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(4aR,4bR)-4a,4b-dihydrophenanthrene |

InChI |

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10,13-14H/t13-,14-/m0/s1 |

InChI Key |

ZQNQJMXFVWUBDO-KBPBESRZSA-N |

Isomeric SMILES |

C1=C[C@@H]2[C@H]3C=CC=CC3=CC=C2C=C1 |

Canonical SMILES |

C1=CC2C3C=CC=CC3=CC=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies

Photochemical Cyclization Approaches

Photochemical methods are the most classic and widely studied routes for constructing the dihydrophenanthrene core. These reactions typically involve the irradiation of stilbene-like precursors, leading to an intramolecular 6π-electrocyclization.

The cornerstone of dihydrophenanthrene synthesis is the Mallory reaction, a photochemical process that converts diaryl-ethylene compounds into phenanthrenes via a dihydrophenanthrene intermediate. wikipedia.org This reaction begins with the UV irradiation of a stilbene (B7821643) derivative, which induces an intramolecular cyclization to form the 4a,4b-dihydrophenanthrene (B14708593) structure. wikipedia.org This intermediate is often unstable and, in the presence of an oxidizing agent like iodine or oxygen, aromatizes to the corresponding phenanthrene (B1679779). wikipedia.orgrsc.org

The stereochemistry of the starting stilbene derivative is critical for the success of the Mallory reaction. The photochemical cyclization can only proceed from the cis-isomer of the stilbene. wikipedia.orgnih.govstrath.ac.uk However, the reaction is synthetically practical even when starting with the more stable trans-isomer or a mixture of isomers. This is because the photochemical conditions rapidly induce a reversible cis-trans isomerization, ensuring a constant supply of the reactive cis-conformer. nih.govstrath.ac.ukresearchgate.net

Substituents on the aromatic rings can significantly impact the reaction's efficiency and regioselectivity. The reaction is compatible with a range of substituents, including fluoro, chloro, bromo, methoxy, and methyl groups. nih.gov However, certain groups like nitro or acetyl can interfere with the reaction. nih.gov In cases where the stilbene is unsymmetrically substituted, the cyclization can occur at two different ortho positions. The preferred pathway is determined by both steric and electronic factors, with the reaction favoring the formation of the dihydrophenanthrene intermediate that possesses greater aromatic stabilization. wikipedia.org For example, in the cyclization of 1-naphthyl-2-phenylethylene, there is a strong preference for the formation of the chrysene (B1668918) precursor over the benzo[c]phenanthrene (B127203) precursor due to electronic factors. wikipedia.org

| Substituent on Stilbene | Compatibility with Mallory Reaction | Influence on Reaction Pathway |

|---|---|---|

| Fluoro, Chloro, Bromo | Compatible nih.gov | Generally well-tolerated, can influence regioselectivity. wikipedia.orgresearchtrends.net |

| Methoxy, Methyl | Compatible nih.gov | Can direct cyclization electronically and sterically. wikipedia.org |

| Trifluoromethyl, Phenyl | Compatible nih.gov | Electron-withdrawing or extending conjugation can alter reactivity. nih.gov |

| Nitro, Acetyl | Not Compatible nih.gov | These groups can interfere with the photochemical process. nih.gov |

| Iodo | Lost during reaction nih.gov | The C-I bond can be cleaved under the reaction conditions. nih.gov |

The stereochemistry of the 4a,4b-dihydrophenanthrene product is a direct consequence of the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.orgwikipedia.orgfiveable.me The photocyclization of a stilbene is classified as a 6π-electron electrocyclic reaction. wikipedia.orgrsc.org According to the rules for pericyclic reactions, a photochemical reaction involving 4n+2 π-electrons (where n=1 for a 6π system) proceeds through a conrotatory ring closure. wikipedia.orgwikipedia.orglibretexts.org

This conrotatory motion, where the p-orbitals at the two reacting carbon atoms rotate in the same direction (both clockwise or both counter-clockwise), leads to the formation of a new sigma bond. fiveable.me This specific mode of cyclization dictates that the two hydrogen atoms at the newly formed stereocenters (C4a and C4b) will have a trans relative configuration in the resulting dihydrophenanthrene molecule. wikipedia.org

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway | Resulting Stereochemistry |

|---|---|---|---|

| 4n (e.g., 4π) | Thermal | Conrotatory | cis |

| 4n (e.g., 4π) | Photochemical | Disrotatory | trans |

| 4n + 2 (e.g., 6π) | Thermal | Disrotatory | cis |

| 4n + 2 (e.g., 6π) | Photochemical | Conrotatory | trans |

Achieving enantioselectivity in photochemical reactions presents a unique challenge. One intriguing approach involves the use of circularly polarized light (CPL). CPL is a chiral form of light, and its interaction with an achiral starting material can, in principle, induce the formation of a chiral product in enantiomeric excess. In the context of the Mallory reaction, the irradiation of certain stilbene derivatives with CPL has been shown to yield the corresponding dihydrophenanthrene product with a slight enantiomeric excess, demonstrating a method for asymmetric photochemical synthesis. wikipedia.org This process relies on the differential absorption of left- and right-circularly polarized light by the substrate, leading to a small enantiomeric imbalance in the excited state population that then proceeds to the cyclized product.

Beyond the classic Mallory reaction, other photochemical strategies have been developed. A notable alternative is photocyclodehydrofluorination (PCDHF), where a stilbene containing a pentafluorophenyl group undergoes cyclization, using a fluorine atom as a facile leaving group. wikipedia.org This avoids the need for an external oxidant.

Another approach involves the use of alternative radical initiators or oxidants to improve efficiency and suppress side reactions. For instance, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been demonstrated as a highly effective oxidant for trapping the dihydrophenanthrene intermediate. rsc.orgnih.gov Compared to the traditional iodine/oxygen system, TEMPO can lead to higher yields of the final phenanthrene product, especially at higher concentrations, by minimizing the formation of undesired [2+2] cycloaddition dimers. rsc.orgnih.gov Furthermore, photochemical reactions involving the addition of aldehydes to quinones have been explored as alternatives to traditional, less environmentally benign synthetic methods like the Friedel-Crafts reaction, offering novel routes to complex polycyclic systems. yale.eduiastate.edu

Intramolecular Cyclization of Diaryl-ethylene Derivatives (Mallory Reaction)

Thermal and Catalytic Synthesis Routes

While photochemical reactions are predominant, non-photochemical methods for synthesizing dihydrophenanthrenes have also been established. The thermal ring-opening of 4a,4b-dihydrophenanthrene back to cis-stilbene (B147466) is a well-documented, reversible process. rsc.org However, the forward thermal cyclization is generally not synthetically useful.

A more successful non-photochemical approach utilizes transition metal catalysis. A robust method for the synthesis of 9,10-dihydrophenanthrenes involves a palladium-catalyzed intramolecular Heck reaction. espublisher.comespublisher.com In a reported procedure, a suitably substituted substrate is treated with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base like cesium carbonate (Cs₂CO₃) and a phosphine (B1218219) ligand. espublisher.com This methodology has been shown to effectively construct the dihydrophenanthrene core structure through a sequence that can involve a Heck reaction followed by a 6π-electrocyclic reaction, providing a valuable thermal alternative to the photochemical route. espublisher.comresearchgate.net

Metal-Free Thermal Coupling Reactions to Dihydrophenanthrene-9,10-Diols

The synthesis of dihydrophenanthrene-9,10-diols can be achieved through metal-free thermal coupling reactions. These methods provide an alternative to metal-catalyzed processes, avoiding potential metal contamination in the final products. While specific examples of metal-free thermal coupling leading directly to (4aR,4bR)-4a,4b-Dihydrophenanthrene are not extensively detailed in the provided search results, the general approach often involves the thermal cyclization of appropriately substituted biphenyl (B1667301) precursors. The formation of 9,10-dihydrophenanthrene-9,10-diol, a related structure, has been reported in Streptomyces flavovirens. nih.gov

Cyclization via Phenanthrenequinone (B147406) Derivatives and Subsequent Reduction

A well-established route to dihydrophenanthrenes involves the use of phenanthrenequinone as a key intermediate. Phenanthrenequinone can be synthesized by the oxidation of phenanthrene using reagents like chromic acid or potassium dichromate in sulfuric acid. orgsyn.org The resulting phenanthrenequinone can then be reduced to the corresponding 9,10-dihydroxy-9,10-dihydrophenanthrene. This diol can be further manipulated to yield various dihydrophenanthrene derivatives. For instance, treatment of phenanthrenequinone with sodium bisulfite followed by sodium carbonate can liberate the purified quinone, which is then available for reduction. orgsyn.org

Palladium- and Gold-Catalyzed Cyclizations to Dihydrophenanthrenes

Transition metal catalysis, particularly with palladium and gold, has emerged as a highly effective tool for the synthesis of dihydrophenanthrenes.

Palladium-Catalyzed Cyclizations: A novel method for synthesizing 9,10-dihydrophenanthrene (B48381) derivatives involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.com This approach has been shown to be effective for creating a variety of substituted dihydrophenanthrenes. espublisher.comresearchgate.net Another palladium-catalyzed method involves the intramolecular dehydrogenative coupling of two aryl C-H bonds to form 5,6-dihydrophenanthridines, demonstrating the power of this approach for constructing the core dihydrophenanthrene ring system. nih.govnih.govresearchgate.net

| Catalyst System | Starting Material | Product | Key Features | Reference |

| Pd(OAc)₂ / PPh₃ | Vinyl bromoaldehydes | Substituted 9,10-dihydrophenanthrenes | 6π electrocyclic reaction followed by formaldehyde (B43269) elimination. | espublisher.com |

| Pd(TFA)₂ / Cu(TFA)₂·H₂O | N-aryl-2-aminobiphenyls | 5,6-Dihydrophenanthridines | Intramolecular C-H/C-H dehydrogenative coupling. | nih.govnih.govresearchgate.net |

Gold-Catalyzed Cyclizations: Gold catalysts have proven to be exceptionally versatile for the synthesis of phenanthrenes and dihydrophenanthrenes from readily available o′-alkenyl-o-alkynylbiaryls. acs.orgacs.orgnih.gov The selectivity of the reaction to yield either phenanthrene or dihydrophenanthrene derivatives can be controlled by the choice of solvent. acs.orgacs.org Gold(I)-catalyzed cyclization of biphenyl-embedded trienynes in the presence of an alcohol as a nucleophile affords functionalized dihydrophenanthrenes in good to excellent yields. researchgate.net

| Catalyst | Substrate | Nucleophile/Solvent | Product | Yield | Reference |

| JohnPhosAu(MeCN)SbF₆ | o-Alkenyl-o'-alkynylbiaryl | Methanol | Methoxy-functionalized dihydrophenanthrene | Good to Excellent | researchgate.net |

| (Me-DalPhos)AuCl / AgSbF₆ | Alkene and Arylating Agent | DCE | 9,10-Dihydrophenanthrenes | Not specified | researchgate.net |

Base-Catalyzed Rearrangements Leading to Dihydrophenanthrene Derivatives

Base-catalyzed rearrangements offer another synthetic avenue to dihydrophenanthrene derivatives. One such approach involves the intramolecular cyclization of biaryl compounds containing an α-ketoester and an alkyne moiety. researchgate.net In the presence of a phosphazene base, these substrates undergo a cascade reaction involving a acs.orgacs.org-phospha-Brook rearrangement to furnish 9,10-disubstituted phenanthrene derivatives. researchgate.net Although this example leads to a fully aromatized phenanthrene, the underlying cyclization mechanism could potentially be intercepted to yield dihydrophenanthrene intermediates under modified conditions.

Synthetic Approaches to Dihydrophenanthrene-Based Ketal Systems

The synthesis of dihydrophenanthrene-based ketal systems is an important area of research, as ketals can serve as protecting groups or as key structural elements in their own right. A novel pathway for the oxidation of 9-phenanthrenol has been reported to yield an unprecedented phenanthrenyl ketal structure. rsc.org This transformation occurs in the presence of oxygen and provides a direct entry into this class of compounds. The resulting ketal can then be used as a precursor for the synthesis of 9-fluorenone (B1672902) and its derivatives. rsc.org General methods for ketal synthesis, such as the reaction of a carbonyl compound with a polyol in a biphasic system using amphiphilic solid nanoparticles as stabilizers, could also be applied to dihydrophenanthrene precursors bearing carbonyl functionalities. google.com

Reactivity and Transformation Pathways

Photoreactivity and Excited State Dynamics

(4aR,4bR)-4a,4b-Dihydrophenanthrene exhibits a rich and complex photochemistry, primarily defined by the interplay between its cyclic structure and the corresponding open-chain stilbene (B7821643) isomer. The absorption of ultraviolet light initiates a cascade of events governed by the dynamics of its electronically excited states.

Reversible Photochemical Ring-Fission and Ring-Formation Processes

The formation of 4a,4b-dihydrophenanthrene (B14708593) and its derivatives is a direct consequence of the ultraviolet irradiation of cis-stilbene (B147466) solutions. oup.comnih.gov This photocyclization is a reversible process, establishing a photochromic system where the cyclic compound can revert to the parent cis-stilbene. oup.com The reverse reaction, a photochemical ring-fission, can be induced by irradiating the dihydrophenanthrene with light in the visible region of its absorption spectrum, which typically shows a strong band around 460 nm. oup.com

The extent of the initial photocyclization is highly dependent on the wavelength of the light used for irradiation. oup.comnih.gov For instance, in the case of stilbene itself, the maximum cyclization of 21% in the photostationary state is achieved with an irradiation wavelength of 280 mµ. oup.comnih.gov The equilibrium can be shifted significantly; in the diphenylcyclopentene system, up to 68% of the starting material converts into the corresponding cyclopentenodihydrophenanthrene. oup.comnih.gov This reversible transformation between the closed-ring dihydrophenanthrene and the open-ring cis-stilbene forms the basis of its photochromic properties. oup.com

Quantum Yield Analysis in Photochemical Transformations

The efficiency of the photochemical reactions of 4a,4b-dihydrophenanthrene derivatives is quantified by their quantum yields. The photochemical ring-fission process is notably efficient, with a quantum yield (Φ) of approximately 0.6. oup.com A remarkable characteristic of this ring-opening reaction is that its quantum yield is independent of temperature, maintaining its high value even in a hydrocarbon glass at -180°C. oup.com

In contrast, the quantum yield of the forward reaction, the photocyclization of the stilbene derivative, is temperature-dependent. For the conversion of diphenylcyclopentene to cyclopentenodihydrophenanthrene, the quantum yield of cyclization was found to decrease sharply upon cooling. oup.com This decrease in cyclization efficiency is accompanied by a concurrent increase in the fluorescence quantum yield of the parent diphenylcyclopentene. oup.com

| Photochemical Process | Reported Quantum Yield (Φ) | Temperature Dependence | Reference |

|---|---|---|---|

| Ring-Fission (Dihydrophenanthrene → cis-Stilbene) | ~0.6 | Independent | oup.com |

| Ring-Formation (Diphenylcyclopentene → Cyclopentenodihydrophenanthrene) | 0.4 (at -20°C) | Dependent (decreases on cooling) | oup.com |

Ultrafast Electronic Relaxation and Structural Dynamics in Photoexcited Dihydrophenanthrenes

Upon photoexcitation, dihydrophenanthrene undergoes ultrafast electronic relaxation and significant structural changes that dictate its transformation back to cis-stilbene. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have provided insight into the dynamics of this photoconversion. nih.govnih.gov The process is initiated by the cleavage of the C4a-C4b bond in the excited S₁ state. nih.govnih.gov

Analysis of the electronic redistribution during the photoconversion reveals that upon relaxation, a significant increase in the Coulomb repulsion energy between the C4a and C4b atoms occurs. nih.gov This repulsion, combined with insufficient bonding from an electron in the Lowest Unoccupied Molecular Orbital (LUMO), prevents the reformation of the C4a-C4b bond. nih.gov As the molecule relaxes towards the cis-stilbene geometry, the distance between the C4a and C4b atoms increases from approximately 3.00 Å to 3.28 Å. nih.gov These ultrafast dynamics, occurring on femtosecond timescales, are a hallmark of molecular photoswitches and involve passage through conical intersections that facilitate rapid, non-radiative decay back to the ground state of the isomerized product. nih.govlibretexts.org

Photo-oxidation Mechanisms and Intermediates

In the presence of oxygen, the photocyclization of stilbenes can lead to the formation of phenanthrenes, a process that proceeds through the 4a,4b-dihydrophenanthrene intermediate. nih.govrsc.org This subsequent reaction is a photo-oxidation. At very low oxygen concentrations, a photo-oxidation of dihydrophenanthrene derivatives to the corresponding phenanthrene (B1679779) has been observed. oup.commasterorganicchemistry.com

Furthermore, 4a,4b-dihydrophenanthrene can also be oxidized by molecular oxygen in the dark. oup.commasterorganicchemistry.com The products of this oxidation are phenanthrene and hydrogen peroxide. oup.commasterorganicchemistry.com The proposed mechanism for this oxidation involves radical intermediates. It is suggested that the reaction proceeds via a radical formed by the abstraction of a hydrogen atom from the dihydrophenanthrene molecule, along with the hydroperoxyl radical (HOO•). oup.commasterorganicchemistry.com

Photochemical Derivatization Reactions with N-Bromosuccinimide

The photochemical reaction of 9,10-dihydrophenanthrene (B48381) (DHP) with N-Bromosuccinimide (NBS) has been investigated. oup.com This reaction, conducted under a nitrogen atmosphere at room temperature, primarily yields dehydrogenated products, namely phenanthrene. oup.com The reaction proceeds via a free-radical mechanism, where light initiates the homolytic cleavage of the N-Br bond in NBS or a low concentration of Br₂ formed in situ. libretexts.org

The resulting bromine radical abstracts a hydrogen atom from one of the benzylic positions (C4a or C4b) of the dihydrophenanthrene. oup.comlibretexts.org This step is favorable due to the stability of the resulting benzylic radical. The carbon-centered radical then reacts with a bromine source (Br₂ or NBS) to form a bromo-dihydrophenanthrene intermediate. Subsequent elimination of hydrogen bromide (HBr) from this intermediate leads to the formation of the aromatic phenanthrene ring system. The relative reactivity of DHP in this photochemical reaction with NBS is lower than that of 9,10-dihydroanthracene (B76342) but higher than that of 1,2,3,4-tetrahydronaphthalene. oup.com

Thermal Reactivity and Rearrangements

In addition to its rich photochemistry, this compound undergoes thermal reactions. The primary thermal process is a ring-fission reaction that mirrors the photochemical pathway.

The cyclization to form 4a,4b-dihydrophenanthrene is a reversible process, and the cyclic product can revert to the parent cis-stilbene derivative not only photochemically but also thermally. oup.com This thermal ring-opening is a first-order reaction, and its kinetic parameters have been determined for 4a,4b-dihydrophenanthrene and several of its derivatives. oup.commasterorganicchemistry.com Theoretical calculations have shown that the vibration of the C4a-C4b bond has a very low intensity, suggesting that thermal motion alone does not significantly contribute to the rupture of this bond without initial electronic excitation. nih.gov

Furthermore, as mentioned previously, 4a,4b-dihydrophenanthrene and its derivatives are susceptible to oxidation by oxygen even without light, in a thermal process. oup.commasterorganicchemistry.com The rate of this dark oxidation increases with higher concentrations of both the dihydrophenanthrene substrate and oxygen. oup.commasterorganicchemistry.com This reaction is inhibited by radical scavengers such as aniline (B41778) and 2,6-di-t-butylcresol, supporting a radical-based mechanism. oup.com

Oxidation and C-C Bond Transformations

This compound is susceptible to oxidation, which provides a direct pathway to the aromatic phenanthrene system. rsc.org In the presence of molecular oxygen, even in the dark, 4a,4b-dihydrophenanthrene is oxidized to phenanthrene. rsc.org The other major product of this reaction is hydrogen peroxide. rsc.org The rate of this oxidation reaction is dependent on the concentration of both the dihydrophenanthrene substrate and oxygen. rsc.org This transformation represents the final step in the widely studied photocyclization of stilbene to phenanthrene, where the unstable dihydrophenanthrene intermediate is captured by an oxidant.

The mechanism of the thermal oxidation of 4a,4b-dihydrophenanthrene (denoted as PH₂) with oxygen has been the subject of detailed mechanistic and kinetic investigations. The reaction proceeds through a self-initiated radical chain mechanism. nih.gov

The proposed initiation step involves the direct reaction of dihydrophenanthrene with molecular oxygen, resulting in the abstraction of a hydrogen atom from the 4a or 4b position to form a dihydrophenanthrenyl radical (PH•) and a hydroperoxyl radical (HO₂•). rsc.orgresearchgate.net

Initiation: PH₂ + O₂ → PH• + HO₂• researchgate.net

This initiation step is followed by propagation steps, one of which involves the reaction of the dihydrophenanthrene with the hydroperoxyl radical. rsc.org

Propagation: PH₂ + HO₂• → PH• + H₂O₂ rsc.org PH• + O₂ → P + HO₂• nih.gov

The reaction is effectively inhibited by radical scavengers such as 2,6-di-t-butylcresol and aniline, which provides strong evidence for a radical-mediated process. rsc.org

| Reaction Step | Temperature (°C) | Kinetic Isotope Effect (kH/kD) | Source |

|---|---|---|---|

| Initiation | -31 | 95 | nih.gov |

| Propagation | -10 | 7.2 | rsc.org |

| Propagation | -31 | 9.9 | rsc.org |

Stereoselective Oxidative Cleavage Reactions of Dihydrophenanthrene-9,10-diols

The oxidative cleavage of dihydrophenanthrene-9,10-diols is a significant transformation that leads to the formation of various useful compounds. The stereochemistry of the diol plays a crucial role in determining the products of these reactions. For instance, the oxidation of (9S,10S)-9,10-dihydrophenanthrene-9,10-diol can yield phenanthrene-9,10-quinone. This transformation can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). The reaction involves the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.

The stereoselectivity of these cleavage reactions is of paramount importance in synthetic chemistry, as it allows for the controlled formation of specific stereoisomers. The precise nature of the products and the reaction conditions are highly dependent on the specific diol isomer and the oxidizing agent used.

Biocatalytic Oxidations and Stereospecificity by Microbial Systems

Microbial systems offer a powerful and environmentally benign alternative to traditional chemical methods for the oxidation of dihydrophenanthrenes. These biocatalytic transformations are often highly regio- and stereospecific, yielding products that are difficult to obtain through conventional synthesis.

For example, the bacterium Pseudomonas putida, which expresses the enzyme naphthalene (B1677914) dioxygenase, has been shown to oxidize 9,10-dihydrophenanthrene in a regio- and stereospecific manner. asm.orgnih.govnih.gov This oxidation primarily results in the formation of (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene with a high relative yield and enantiomeric excess. asm.orgnih.govnih.gov A minor product, (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene, is also formed. asm.orgnih.govnih.gov The stereospecificity of this dihydroxylation results in an R configuration at the benzylic center. asm.orgnih.govnih.gov

Similarly, various bacteria, fungi, and algae have demonstrated the ability to biodegrade phenanthrene, a related polycyclic aromatic hydrocarbon. nih.gov The initial step in the aerobic bacterial degradation of phenanthrene involves the action of phenanthrene dioxygenase, which attacks the C3 and C4 positions to form cis-3,4-dihydroxy-3,4-dihydrophenanthrene as the major isomer. nih.gov While much is known about bacterial degradation, research into the specific enzymes and pathways in cyanobacteria is still ongoing. nih.gov The recovery of phenanthrene-degrading bacteria after chemical oxidation processes in contaminated soil is a critical area of study for bioremediation, with findings suggesting that these specific microbial populations may take longer to recover than the general microbial community. nih.gov

The table below summarizes the key biocatalytic oxidation products of 9,10-dihydrophenanthrene by Pseudomonas putida.

| Substrate | Microorganism/Enzyme | Major Product | Relative Yield | Enantiomeric Excess | Minor Product | Relative Yield |

| 9,10-Dihydrophenanthrene | Pseudomonas putida (Naphthalene Dioxygenase) | (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene | 70% | >95% | (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene | 30% |

Derivatization and Functional Group Interconversions

Formation of Dihydrophenanthrene-9,10-Diols and Related Carbonyl Derivatives

Dihydrophenanthrene-9,10-diols are key intermediates in the synthesis of various derivatives. nih.gov These diols, which exist as different stereoisomers, can be synthesized through various methods. nih.gov The hydroxyl groups of these diols can undergo further reactions, such as oxidation, to form carbonyl derivatives.

A significant carbonyl derivative is phenanthrene-9,10-quinone, which can be formed by the oxidation of 9,10-dihydrophenanthrene-9,10-diol. Another related class of compounds is carboxylic acid derivatives, which are characterized by a leaving group attached to the carbonyl carbon. youtube.com An example is 9,10-dioxo-9,10-dihydrophenanthrene-3-carboxylic acid, a photoclick reagent used in bioorthogonal chemistry. sigmaaldrich.com

The interconversion between diols and their corresponding carbonyl compounds is a fundamental transformation in organic chemistry, enabling the synthesis of a wide array of functionalized molecules.

Synthesis of Dihydrophenanthrene-2,4-Dicarbonitriles

A novel and efficient method for the synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles has been developed through a one-pot multi-component reaction. nih.gov This reaction involves the condensation of aldehydes, malononitrile, 1-tetralone (B52770), and ammonium (B1175870) acetate (B1210297), yielding the desired products in moderate to good yields (72%–84%). nih.gov

The reaction mechanism is proposed to start with the addition of the active hydrogen of 1-tetralone to an intermediate formed from the aldehyde and malononitrile. Subsequent addition of ammonia (B1221849) to a nitrile group, followed by dehydration and auto-oxidation, leads to the final dihydrophenanthrene dicarbonitrile product. nih.gov Interestingly, depending on the starting aromatic aldehyde, benzoquinoline derivatives can also be formed as byproducts. nih.gov

The structures of these synthesized dihydrophenanthrene-2,4-dicarbonitriles have been confirmed by spectroscopic methods and X-ray crystallography. nih.gov

The table below shows examples of synthesized 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles and their corresponding yields.

| Substituent (at position 1) | Yield (%) |

| Phenyl | 78 |

| 4-Chlorophenyl | 84 |

| 4-Methoxyphenyl | 80 |

| 4-Nitrophenyl | 75 |

| 2-Thienyl | 72 |

Development of Push-Pull Substituted Dihydrophenanthrenes

Push-pull systems, characterized by electron-donating (push) and electron-withdrawing (pull) groups connected by a π-conjugated system, are of significant interest due to their unique optical and electronic properties. nih.govnih.gov The intramolecular charge transfer (ICT) within these molecules leads to interesting phenomena such as solvatochromism, where the absorption or emission wavelength depends on the solvent polarity. rsc.orgepa.gov

A push-pull substituted 4a,4b-dihydrophenanthrene has been synthesized by the irradiation of (Z)-3-cyano-3′-aminostilbene in the absence of oxygen. rsc.orgepa.gov The resulting molecule exhibits a pronounced solvent dependence in its absorption spectrum, which is indicative of a substantial quinoidal character. rsc.orgepa.gov This behavior is characteristic of push-pull systems where the charge transfer from the donor to the acceptor group is significant. nih.gov

The development of such push-pull dihydrophenanthrenes opens up possibilities for their application in molecular electronics and nonlinear optics. The ability to fine-tune their properties by modifying the donor and acceptor groups makes them a versatile class of compounds for materials science research. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Stereochemistry and Regiochemistry by 1D and 2D NMR

The principles of 1D and 2D NMR spectroscopy, including techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental tools for establishing the connectivity, regiochemistry, and relative stereochemistry of complex organic molecules. jeol.com For a molecule like (4aR,4bS)-4a,4b-Dihydrophenanthrene, a COSY spectrum would be instrumental in confirming the proton-proton coupling network within the aromatic rings and the aliphatic bridge.

Crucially, NOESY or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be the definitive method to establish the trans relationship between the protons at the 4a and 4b positions. A lack of a spatial correlation (NOE) between H-4a and H-4b would strongly indicate a trans arrangement, distinguishing it from the cis isomer where a clear NOE would be expected. espublisher.com While NMR has been used to provide unambiguous proof for the general structure of substituted 4a,4b-dihydrophenanthrenes, specific chemical shift values (δ), coupling constants (J-values), and NOE correlation data for the unsubstituted (4aR,4bS) isomer are not documented in the surveyed literature. rsc.org

Advanced NMR Techniques for Conformational Analysis

The conformation of the central dihydro ring in 4a,4b-dihydrophenanthrene (B14708593) derivatives is critical to its reactivity and properties. Advanced NMR techniques, such as variable temperature (VT) NMR and computational modeling, are powerful methods for studying such conformational dynamics. rsc.org These methods can determine rotational barriers and identify the most stable conformers in solution. researchgate.net However, specific studies applying these advanced techniques to determine the conformational preferences of (4aR,4bS)-4a,4b-Dihydrophenanthrene could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Absorption Characteristics of Dihydrophenanthrene Chromophores

The 4a,4b-dihydrophenanthrene core constitutes a unique chromophore. Studies on the transient cis-dihydrophenanthrene and its derivatives show characteristic absorption spectra with multiple bands. Generally, these cyclic products exhibit three main absorption bands, with approximate maxima around 240 nm, 310 nm, and a broad, lower-energy band in the visible region around 460 nm. rsc.orgnih.gov These transitions are typically assigned as π-π* electronic transitions within the conjugated system. rsc.org Specific molar absorption coefficients (ε) and high-resolution spectra for the purified, stable (4aR,4bS) isomer are not available.

Solvatochromism in Substituted Dihydrophenanthrene Systems

Solvatochromism, the change in the position of UV-Vis absorption bands with solvent polarity, is a known phenomenon for molecules where the charge distribution differs significantly between the ground and excited states. nih.gov Research on a donor-acceptor substituted ("push-pull") 4a,4b-dihydrophenanthrene has shown that it exhibits substantial quinoidal character and a pronounced solvent dependence of its absorption spectrum, confirming that the dihydrophenanthrene framework can support solvatochromic behavior. acs.orgcolab.ws This effect is particularly pronounced in systems with intramolecular charge-transfer (ICT) character. Nevertheless, a systematic study of solvatochromism on the unsubstituted, non-polar (4aR,4bS)-4a,4b-Dihydrophenanthrene has not been reported.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For aromatic compounds, the molecular ion peak (M+) is typically strong due to the stability of the ring system. Fragmentation often occurs at bonds benzylic to the aromatic rings, as this leads to the formation of stabilized carbocations.

In the case of (4aR,4bS)-4a,4b-Dihydrophenanthrene (C₁₄H₁₂), the molecular ion would be expected at an m/z of 180. A plausible fragmentation pathway could involve a retro-Diels-Alder-type reaction or cleavage of the C4a-C4b bond. However, without experimental data, the specific fragmentation pathways and the relative abundances of daughter ions remain speculative. A detailed mass spectrum and fragmentation analysis for (4aR,4bS)-4a,4b-Dihydrophenanthrene under electron ionization (EI) or other methods are not available in the reviewed literature. While data exists for highly substituted derivatives like 2,3-dimethoxy-9,10-dihydrophenanthrene-4,7-diol, these fragmentation patterns are dictated by the substituents and are not representative of the parent compound.

Analysis of Molecular Ions and Characteristic Fragmentation Patterns

In the mass spectrum of dihydrophenanthrene derivatives, the molecular ion peak provides the molecular weight of the compound. For instance, 9,10-dihydrophenanthrene (B48381) (C₁₄H₁₂) exhibits a distinct molecular ion peak corresponding to its molecular formula. researchgate.netacs.org The fragmentation of these ionized molecules under techniques like kiloelectronvolt collision-induced dissociation (CID) reveals characteristic patterns. acs.org

A primary fragmentation pathway for ionized 9,10-dihydrophenanthrene involves the loss of a hydrogen atom (H•), followed by subsequent losses of H and H₂. researchgate.netacs.org Another significant fragmentation route is the loss of a methyl radical (CH₃•). acs.org These fragmentation processes often involve isomerization of the parent ion to more stable structures, such as the 9-methylfluorene (B46981) ion, before dissociation. acs.org The activation energies for these dissociation channels can be determined using imaging photoelectron-photoion coincidence (iPEPICO) spectroscopy. For 9,10-dihydrophenanthrene, the activation energy for H-loss was found to be 2.37 ± 0.12 eV, while the methyl radical loss has an activation energy of 2.38 ± 0.15 eV. acs.org

The study of these fragmentation patterns provides crucial information about the stability of the molecular ion and the underlying rearrangement mechanisms that occur upon ionization.

Table 1: Key Mass Spectrometric Data for 9,10-Dihydrophenanthrene

| Parameter | Value | Technique | Reference |

| Molecular Formula | C₁₄H₁₂ | - | acs.org |

| Primary Fragmentation | H• loss, CH₃• loss | CID | acs.org |

| Activation Energy (H• loss) | 2.37 ± 0.12 eV | iPEPICO | acs.org |

| Activation Energy (CH₃• loss) | 2.38 ± 0.15 eV | iPEPICO | acs.org |

Chiroptical Spectroscopy (Circular Dichroism)

Circular dichroism (CD) spectroscopy is an indispensable technique for probing the stereochemical features of chiral molecules like (4aR,4bS)-4a,4b-dihydrophenanthrene.

Determination of Absolute Configuration of Chiral Dihydrophenanthrene Derivatives

Circular dichroism measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited by chiral molecules. This technique is instrumental in determining the absolute configuration of enantiomers. For chiral dihydrophenanthrene derivatives, the experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral centers. nih.gov This comparative approach has been successfully applied to various chiral molecules to establish their three-dimensional structure. nih.gov

Chiral Induction and Supramolecular Chirality Assessment in Materials

Circular dichroism is also a powerful tool for investigating chiral induction in supramolecular systems. When an achiral molecule is incorporated into a chiral environment, such as a host-guest complex or a self-assembled material, it can exhibit an induced circular dichroism (ICD) signal. pku.edu.cn This phenomenon arises from the transfer of chirality from the host to the guest molecule through non-covalent interactions. pku.edu.cn

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopic techniques provide a window into the ultrafast dynamic processes that occur in molecules following photoexcitation.

Femtosecond Time-Resolved Techniques for Ultrafast Dynamics

Femtosecond time-resolved transient absorption spectroscopy is a pump-probe technique used to monitor the evolution of excited electronic states on a femtosecond (10⁻¹⁵ s) timescale. berkeley.edunih.gov A pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes. berkeley.edu

For molecules like dihydrophenanthrenes, this technique can reveal the lifetimes of excited states and the pathways of internal conversion and intersystem crossing. rsc.org For instance, studies on related polycyclic aromatic hydrocarbons have shown that these molecules can undergo complex relaxation dynamics involving multiple electronic states. researchgate.net The analysis of transient absorption data can provide rate constants for these processes and identify the formation of intermediate species, such as triplet states or isomers. rsc.org

Time-Resolved Photoelectron Spectroscopy for Electronic Relaxation Mechanisms

Time-resolved photoelectron spectroscopy (TRPES) is another powerful pump-probe technique that provides detailed information about electronic relaxation dynamics. rsc.orgrsc.org In TRPES, a pump pulse excites the molecule, and a time-delayed probe pulse ionizes it. By measuring the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, one can map the evolution of the excited state population. rsc.orgrsc.org

This technique can distinguish between different electronic states and track their population changes over time. researchgate.net For dihydrophenanthrene derivatives, TRPES can be used to directly observe the decay of the initially excited state and the population of lower-lying electronic states, providing a detailed picture of the electronic relaxation cascade. acs.orgrsc.org This information is essential for understanding the photochemistry and photophysics of these molecules, including processes like fluorescence, phosphorescence, and photochemical reactions. rsc.org

Table 2: Spectroscopic Techniques and Their Applications to Dihydrophenanthrene

| Technique | Application | Information Obtained |

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, fragmentation patterns, ion stability. researchgate.netacs.org |

| Circular Dichroism (CD) | Stereochemical Analysis | Absolute configuration, supramolecular chirality. nih.govpku.edu.cn |

| Femtosecond Transient Absorption | Ultrafast Dynamics | Excited state lifetimes, relaxation pathways. berkeley.edunih.gov |

| Time-Resolved Photoelectron Spectroscopy (TRPES) | Electronic Relaxation | Evolution of electronic state populations. rsc.orgrsc.org |

Time-Resolved Infrared Spectroscopy for Probing Reaction Dynamics via Solvent Perturbations

The photochemical formation and subsequent reactions of (4aR,4bR)-4a,4b-dihydrophenanthrene are intricately linked to the surrounding solvent environment. Time-resolved infrared (TRIR) spectroscopy is a powerful technique for elucidating these solvent-solute interactions and their influence on the reaction dynamics. By monitoring vibrational frequency shifts and population kinetics of transient species, TRIR spectroscopy provides a molecular-level view of how solvents can alter potential energy surfaces and steer photochemical pathways.

The photocyclization of cis-stilbene (B147466) to form this compound is a classic example of a pericyclic reaction where solvent polarity plays a crucial role. Studies combining various spectroscopic techniques, including time-resolved Raman scattering and transient absorption, have revealed that the quantum yield of this compound formation is significantly higher in nonpolar solvents compared to polar ones. researchgate.net This phenomenon is attributed to the competition between the ring-closure reaction and torsional isomerization to trans-stilbene (B89595).

In polar solvents, the vertically excited cis-stilbene appears to distort more rapidly along the torsional isomerization coordinate. researchgate.net This accelerated isomerization pathway effectively shortens the excited-state lifetime, thereby diminishing the probability of the competing ring-closure reaction that leads to the formation of this compound. The solvent's ability to stabilize the transition state for isomerization is a key factor in this dynamic partitioning.

While direct TRIR data on this compound itself is limited, studies on its precursor, cis-stilbene, in various solvents offer significant insights. An alternative approach to directly probing the solute is to monitor the vibrational bands of the surrounding solvent molecules. nih.gov As a chemical reaction proceeds, energy in the form of heat is exchanged with the solvent, causing changes in the solvent's infrared absorption cross-sections. This allows for the spectral tracking of reaction dynamics. nih.gov For instance, the differing photoisomerization dynamics of cis- and trans-stilbene have been successfully distinguished in acetonitrile (B52724) solution using this method. nih.gov This technique holds potential for studying the formation of this compound, where direct probing might be experimentally challenging.

The influence of the solvent on the quantum yields of the competing photoreactions of cis-stilbene underscores the importance of the solvent environment in directing the reaction toward or away from the formation of this compound. The data presented in the following table summarizes these findings.

| Solvent | Ring Closure to this compound Quantum Yield | Isomerization to trans-Stilbene Quantum Yield |

|---|---|---|

| Hexane (Nonpolar) | Higher | Lower |

| Cyclohexane (Nonpolar) | Higher | Lower |

| Methanol (Polar) | Lower | Slightly Higher |

| Acetonitrile (Polar) | Lower | Slightly Higher |

This table summarizes the general trend of quantum yields for the two competing photochemical pathways of cis-stilbene in nonpolar versus polar solvents, as inferred from research findings. researchgate.net

Computational Chemistry and Theoretical Modeling

Electronic Structure and Bonding Analysis

Computational studies have been instrumental in unraveling the complex electronic nature of dihydrophenanthrene (DHP) intermediates, including the (4aR,4bR) stereoisomer. These investigations have revealed that DHPs can exist as either closed-shell (CS) or open-shell (OS) singlet ground states, a finding that rationalizes the wide-ranging half-lives observed for these reactive species. nih.govacs.org

Open-Shell Singlet Diradical and Closed-Shell Singlet Ground States in Dihydrophenanthrenes

A pivotal discovery from computational analysis is the ability of dihydrophenanthrenes to adopt either an open-shell singlet diradical or a closed-shell configuration. acs.org The ground state of these molecules is not always a simple, doubly-occupied molecular orbital system. Instead, depending on the substituents and molecular geometry, they can exhibit significant diradical character, where two electrons occupy two nearly degenerate molecular orbitals. nih.govacs.org

The classification of a DHP as having an open-shell or closed-shell ground state depends on specific structural features. For instance, the presence of a 1,9a-dihydroanthracene fragment within the DHP structure is a strong indicator of an open-shell singlet diradical. acs.org This fragment promotes the formation of an open-shell state because it allows for the stabilization of a Clar sextet and the spatial separation and delocalization of the radical electrons. acs.org In contrast, DHPs lacking this structural motif tend to have closed-shell ground states. acs.org

Computational methods, such as density functional theory (DFT), are crucial for determining the ground state of these molecules. nih.gov For example, in some indenofluorene systems, which share similarities with DHPs, DFT and multireference many-body perturbation theory calculations have predicted a triplet ground state for the open-shell diradical form. nih.gov

Diradical Character Quantification and Aromaticity Considerations (Harmonic Oscillator Model of Aromaticity - HOMA)

The extent of the open-shell nature, or diradical character (y), can be quantified theoretically. acs.orgchem8.org This diradical index ranges from y = 0 for a pure closed-shell state to y = 1 for a pure open-shell state. acs.orgchem8.org Molecules with intermediate values (0 < y < 1) are often referred to as diradicaloids. acs.org The magnitude of the diradical index is a key parameter, as it has been shown to correlate with the nonlinear optical properties of molecules, with enhanced hyperpolarizabilities often found in the intermediate diradical character region. chem8.org

The stability of open-shell singlet diradicals in DHPs is significantly influenced by aromaticity. nih.gov The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational tool used to quantify the aromatic character of different rings within a molecule. nih.gov Studies have confirmed the importance of aromaticity in stabilizing these diradical species. nih.gov A single aromatic Clar sextet, in conjunction with an extensively delocalized π-radical system, provides sufficient stabilization for a DHP to exhibit open-shell singlet diradical character. acs.org

| DHP Derivative Fragment | Diradical Index (y₀) | Classification |

|---|---|---|

| Fragment 21 in 5RR | 0.94 | Open-Shell Singlet Diradical |

| Fragment 23a | 0.51–0.57 | Diradicaloid |

| Fragment 24a | 0.81–0.82 | Open-Shell Singlet Diradical |

Reaction Mechanism Elucidation

Theoretical modeling has been indispensable in mapping the complex reaction pathways of dihydrophenanthrenes, including their photochemical and thermal transformations.

Potential Energy Surface Mapping of Photochemical and Thermal Pathways

Potential energy surfaces (PESs) are multidimensional landscapes that depict the energy of a molecule as a function of its geometry. numberanalytics.comyoutube.com By mapping these surfaces, chemists can identify stable intermediates, transition states, and the most likely reaction pathways. wayne.edu For (4aR,4bR)-4a,4b-dihydrophenanthrene, computational methods like Time-Dependent Density Functional Theory (TD-DFT) have been used to study its photoconversion to cis-stilbene (B147466). nih.gov

These calculations reveal the structural changes that occur upon electronic excitation. For instance, in the S1 excited state, the C4a-C4b bond of the dihydrophenanthrene elongates significantly. nih.gov The analysis of the PES helps to explain why this bond does not reform upon relaxation back to the ground state, attributing it to an increase in Coulombic repulsion between the C4a and C4b atoms. nih.gov The thermal decomposition of DHPs, which involves the regeneration of the starting materials through cycloreversion, has also been studied computationally. nih.gov These studies describe the mechanism as a homolytic cleavage with anchimeric assistance. nih.gov

Quantum Mechanical Tunneling Effects in Reaction Kinetics

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. eurekalert.orgyoutube.com This effect is particularly important for the transfer of light particles like electrons and hydrogen atoms. princeton.edunih.gov In the context of dihydrophenanthrene chemistry, while direct evidence for tunneling in its specific reactions is not extensively documented in the provided results, the principles of quantum tunneling are highly relevant to hydrogen transfer reactions, which can be analogous to some of the processes DHPs undergo. nih.gov

Molecular Dynamics Simulations of Ultrafast Processes and Structural Dynamics

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. nih.govdtu.dk Ultrafast MD simulations, often coupled with quantum mechanical calculations (ab initio MD), are particularly powerful for studying the dynamics of photochemical reactions that occur on femtosecond to picosecond timescales. nih.govaps.org

These simulations can track the trajectory of a molecule on the potential energy surface following photoexcitation, providing a detailed picture of the structural changes and energy flow. nih.gov For example, in the study of pyridine, a molecule with some structural similarities to the aromatic rings of dihydrophenanthrene, ultrafast electron diffraction combined with ab initio nonadiabatic molecular dynamics simulations allowed for the simultaneous observation of both electronic and nuclear dynamics. nih.gov This approach could, in principle, be applied to this compound to gain a deeper understanding of the interplay between its electronic and structural evolution during its photochemical reactions.

Spectroscopic Property Prediction

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic absorption (UV-Vis) and chiroptical (e.g., Electronic Circular Dichroism - ECD) spectra of molecules like this compound. researchgate.netnih.govmdpi.com These calculations are crucial for understanding the electronic transitions and the stereochemistry of this chiral molecule.

TD-DFT studies have been employed to investigate the photoconversion of 4a,4b-dihydrophenanthrene (B14708593) back to cis-stilbene. researchgate.netnih.govdntb.gov.ua Such studies often involve calculations at levels of theory like B3LYP/6-311++G(d,p) using software packages such as Gaussian. nih.gov The calculated absorption spectra, which typically show bands around 460, 310, and 240 mµ for dihydrophenanthrene derivatives, have been shown to be in good agreement with experimental data. researchgate.net The calculations help in assigning these bands to specific electronic transitions, for instance, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For chiral molecules like this compound, ECD spectra are particularly informative. Although specific ECD calculations for the parent compound are not widely published, the methodology is well-established. Computational pipelines using TD-DFT have been successfully used to determine the absolute configuration of complex natural products by comparing calculated and experimental ECD curves. nih.gov This approach would be directly applicable to confirm the absolute stereochemistry of the (4aR,4bR) enantiomer.

The table below outlines the application of quantum chemical calculations for the prediction of spectroscopic properties of dihydrophenanthrene and related systems.

| Spectroscopic Property | Computational Method | Key Findings | Reference |

| UV-Vis Absorption | TD-DFT (e.g., B3LYP/6-311++G(d,p)) | Prediction of absorption bands (~460, 310, 240 mµ); understanding electronic transitions in photoconversion. | researchgate.netnih.gov |

| Chiroptical Spectra (ECD) | TD-DFT | Potential for absolute configuration determination by comparing calculated and experimental spectra. | nih.gov |

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) parameters of this compound, providing a powerful complement to experimental structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for the calculation of NMR chemical shifts. nih.gov

While specific GIAO calculations for the parent this compound are not extensively documented in readily available literature, the methodology has been proven to be highly effective for complex organic molecules. nih.gov This involves optimizing the molecular geometry using a suitable level of theory (e.g., DFT) and then performing the GIAO calculation to obtain the theoretical chemical shifts for ¹H and ¹³C nuclei.

Furthermore, the DP4+ probability analysis, which combines calculated and experimental NMR data, has become a standard tool for the stereochemical assignment of natural products. nih.gov This statistical approach could be used to unambiguously confirm the relative and absolute stereochemistry of this compound and its derivatives.

The table below summarizes the computational approaches for predicting NMR properties.

| NMR Parameter | Computational Method | Application | Reference |

| Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) | Prediction of ¹H and ¹³C chemical shifts for structural confirmation. | nih.gov |

| Stereochemical Assignment | DP4+ Probability Analysis | Statistical comparison of calculated and experimental NMR data to determine the correct isomer. | nih.gov |

Machine Learning and Artificial Intelligence in Chemical Dynamics Simulation

The photocyclization of cis-stilbene to form this compound is a dynamic process that can be simulated using computational methods. researchgate.net However, traditional ab initio molecular dynamics (AIMD) simulations are computationally expensive, limiting their application to short timescales. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative approaches to overcome these limitations. chemrxiv.orgnsf.gov

ML potentials, trained on a set of high-fidelity quantum mechanical calculations, can learn the potential energy surface of a molecule and predict energies and forces with accuracy comparable to the original quantum method but at a fraction of the computational cost. nsf.gov This allows for much longer and more extensive chemical dynamics simulations.

In the context of the cis-stilbene to dihydrophenanthrene conversion, ML-accelerated photodynamics simulations can provide unprecedented insights into the reaction mechanism, including the branching between isomerization and cyclization pathways. acs.orgresearchgate.net These simulations can track the trajectories of individual atoms over nanoseconds, revealing the intricate details of bond formation and breaking. chemrxiv.org While the direct application of these advanced techniques to this compound dynamics is still a developing area of research, the foundational work on related photochemical reactions demonstrates their immense potential. nsf.gov

The table below highlights the role of ML and AI in chemical dynamics simulations relevant to this compound.

| Simulation Aspect | ML/AI Approach | Potential Insights | Reference |

| Photodynamics Simulation | ML-accelerated molecular dynamics | Elucidation of long-timescale dynamics of photocyclization; understanding reaction mechanisms and product ratios. | chemrxiv.orgnsf.gov |

| Potential Energy Surface | ML-trained potentials | Accurate and efficient representation of the ground and excited-state potential energy surfaces. | nsf.gov |

| Reaction Pathways | Autonomous discovery | Identification of novel reaction pathways and intermediates in the photochemical process. | chemrxiv.org |

Applications in Advanced Organic Synthesis and Materials Science

Dihydrophenanthrenes as Key Intermediates in Complex Molecule Synthesis

The inherent strain and unique electronic properties of the dihydrophenanthrene core are harnessed by synthetic chemists to drive the formation of intricate molecular architectures that would be challenging to access through other means.

The most fundamental transformation of 4a,4b-dihydrophenanthrene (B14708593) is its conversion to the fully aromatic Polycyclic Aromatic Hydrocarbon (PAH), phenanthrene (B1679779). This conversion is typically an oxidation process that can occur thermally or photochemically in the presence of an oxidizing agent.

A more sophisticated application is the use of dihydrophenanthrene as a critical, transient intermediate in the photochemical synthesis of helicenes—ortho-fused PAHs with a helical, chiral structure. The classic method for helicene synthesis is the Mallory reaction, which involves the photocyclization of a stilbene-type precursor. The mechanism proceeds through the following key steps:

Photoisomerization : UV irradiation of a trans-stilbene (B89595) derivative induces isomerization to the corresponding cis-stilbene (B147466).

Electrocyclization : The cis-stilbene undergoes a conrotatory 6π-electrocyclization to form a trans-4a,4b-dihydrophenanthrene intermediate.

Oxidation : This dihydrophenanthrene intermediate is then oxidized, typically using an agent like iodine (I₂) or in the presence of air (O₂), to aromatize the central ring and yield the final phenanthrene or helicene product. researchgate.net

Improved methods for this photocyclization have been developed, for instance, using tetrahydrofuran (B95107) (THF) as an efficient scavenger for the hydrogen iodide (HI) byproduct when iodine is the oxidant. researchgate.netcapes.gov.br This general strategy has been successfully applied to produce a wide array of complex PAHs and helicenes. researchgate.net

| Starting Stilbene (B7821643) | Promoter/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Stilbene | I₂/THF, 125W Hg Lamp | Phenanthrene | 98% | researchgate.net |

| 4-Bromostilbene | I₂/THF, 125W Hg Lamp | 2-Bromophenanthrene | 86% | researchgate.net |

| 2,2'-Distyrylbiphenyl | I₂/THF, 125W Hg Lamp | Dibenzo[g,p]chrysene | 84% | researchgate.net |

The defined stereochemistry of chiral dihydrophenanthrene derivatives can be powerfully exploited in chirality transfer reactions, where point chirality at the 4a and 4b positions is converted into axial chirality in a new molecule. This strategy provides an elegant route to valuable atropisomeric compounds, which are scaffolds for chiral ligands, catalysts, and pharmaceuticals. rsc.org

A notable example is the stereoselective synthesis of axially chiral biaryl diketones from optically active dihydrophenanthrene-9,10-diols. mdpi.comnih.gov In this "chiral relay race," the C9-C10 bond of the diol is cleaved under oxidative conditions. The steric information encoded in the (4aR,4bR) centers of the starting material directs the rotation around the newly forming biaryl bond, leading to a product with high enantiomeric excess. Researchers have developed two effective sets of conditions for this transformation, demonstrating its robustness. mdpi.comnih.gov

Basic Conditions : Using potassium tert-butoxide (tBuOK) in the presence of air.

Acidic Conditions : Using sodium hypochlorite (B82951) (NaClO) with a phase-transfer catalyst (n-Bu₄NHSO₄).

This method achieves a complete transfer of chirality (ST = 100%), meaning the enantiomeric purity of the starting diol is fully translated to the axially chiral diketone product. mdpi.com

| Starting Diol (ee) | Reaction Conditions | Product | Yield | Product ee (Chirality Transfer) | Reference |

|---|---|---|---|---|---|

| (94% ee) | tBuOK, air, THF | (S)-2,2'-di(isobutyryl)biphenyl | 78% | 94% ee (100%) | mdpi.com |

| (90% ee) | NaClO, n-Bu₄NHSO₄, CH₂Cl₂ | (S)-1,1'-binaphthyl-2,2'-dicarbaldehyde derivative | 90% | 90% ee (100%) | mdpi.com |

The fundamental photocyclization strategy used to create all-carbon helicenes can be extended to the synthesis of heterohelicenes—helically chiral molecules incorporating one or more heteroatoms. By starting with precursors that contain rings like thiophene (B33073), aza- and thia-helicenes can be synthesized. researchgate.net

The synthesis of thiahelicenes, for example, often employs the photocyclization of styrylthiophene derivatives. nih.gov In a process analogous to the all-carbon version, irradiation leads to a dihydrophenanthrene-like intermediate that incorporates a thiophene ring fused into the backbone. Subsequent oxidation yields the aromatic thiahelicene. nih.gov The regiochemistry of the cyclization is a critical factor, with 2-styrylthiophene and 3-styrylthiophene (B428788) precursors leading to different fusion patterns and ultimately different heterohelicene products. nih.gov

The morphinan (B1239233) skeleton is the core structure of a large family of alkaloids and clinically significant opioid analgesics. A key strategy for constructing this complex, polycyclic framework is the Grewe cyclization, an acid-catalyzed reaction of benzyl-substituted octahydroisoquinolines. juniperpublishers.com

This reaction is a pivotal step in the industrial synthesis of compounds like dextromethorphan. juniperpublishers.com While isolated (4aR,4bR)-4a,4b-dihydrophenanthrene is not the starting material, the Grewe cyclization's primary goal is the formation of a dihydrophenanthrene-like substructure within the larger molecule. The acid catalyst, such as polyphosphoric acid, promotes an intramolecular electrophilic aromatic substitution that forges the critical C-C bond, creating the fused ring system characteristic of the morphinan core. juniperpublishers.comrepec.org Therefore, the formation of the hydrogenated phenanthrene moiety is the central strategic event that defines the construction of the entire morphinan framework.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The defined shape and rich π-electron system of dihydrophenanthrenes make them interesting candidates for studies in molecular recognition and self-assembly.

The behavior of dihydrophenanthrene derivatives in solution and the solid state is governed by a range of non-covalent forces, including van der Waals forces and π-π stacking interactions. The introduction of functional groups can add further complexity through hydrogen bonding or dipole-dipole interactions.

Evidence for strong intermolecular interactions comes from studies of substituted dihydrophenanthrenes. For instance, a "push-pull" 4a,4b-dihydrophenanthrene, substituted with an electron-donating amino group and an electron-withdrawing cyano group, exhibits significant quinoidal character. rsc.org The absorption spectrum of this compound is highly dependent on the solvent, a hallmark of strong, specific interactions between the molecule and its surrounding environment, which is a key area of study in supramolecular chemistry. rsc.org Furthermore, studies on the closely related phenanthrene-9,10-dione have used scanning tunneling microscopy and density functional theory (DFT) calculations to reveal how hydrogen bonding and van der Waals forces dictate the formation of ordered, self-assembled monolayers on surfaces. rsc.org These insights into the non-covalent interactions of the phenanthrene framework are directly relevant to understanding the potential for this compound to act as a tecton (building block) in supramolecular construction.

Helical Supramolecular Structure Elements in Polymeric Systems

The inherent chirality and helical nature of the dihydrophenanthrene core make it an excellent candidate for inducing helical structures in polymeric systems. The synthesis of polymers with helicene-containing units has demonstrated the potential to create materials with extended conjugation and main-chain chirality. juniperpublishers.com In a related context, chiral polyphosphazene block copolymers have been shown to induce a preferential helical conformation in achiral polymer blocks through a "sergeant-and-soldiers" mechanism, where the chiral block dictates the helicity of the entire chain. nih.gov This transfer of helicity can lead to the formation of twisted morphologies in thin films. nih.gov The principle of using a chiral building block to control the supramolecular structure is fundamental to creating materials with specific chiroptical properties.

Integration into Functional Organic Materials

The integration of the this compound unit into larger organic molecules and polymers has paved the way for a new generation of functional materials with applications in optics, electronics, and responsive systems.

Photoluminescent Polymers and Optoelectronic Applications

The development of photoluminescent polymers incorporating dihydrophenanthrene derivatives is a promising area for optoelectronic applications. While specific data on polymers containing the this compound core is limited, research on related conjugated polymers provides a strong basis for their potential. For example, polymers containing diketopyrrolopyrrole (DPP) units exhibit strong luminescence and have been investigated for use in light-emitting diodes and solar cells. beilstein-journals.org The photophysical properties of such polymers, including their absorption and emission maxima, are highly dependent on the chemical structure of the repeating units. beilstein-journals.org The introduction of a "push-pull" substitution pattern on the dihydrophenanthrene core, with electron-donating and electron-withdrawing groups, can create a molecule with significant quinoidal character and a solvent-dependent absorption spectrum, suggesting potential for tunable electronic and photophysical properties. nih.govrsc.org

Below is a table summarizing the photophysical properties of representative conjugated polymers, illustrating the range of characteristics achievable, which could be targeted in the design of dihydrophenanthrene-based polymers.

| Polymer System | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) |

| DPP-based Polyiminoarylenes | 530-550 | 610-630 | 20-60 |

| DPP-Phenylene Copolymer | 488 | 544 | - |

| Polyhydroxylated Poly(p-phenylene)s | - | - | - |

Data compiled from studies on various conjugated polymer systems. beilstein-journals.orgnih.gov

Responsive Soft Materials and Photoswitchable Systems

The photochromic nature of the stilbene-dihydrophenanthrene system, where UV irradiation leads to ring-closing and visible light or heat induces the reverse ring-opening reaction, makes it an ideal component for responsive soft materials. rsc.org This reversible photoisomerization can be harnessed to create photoswitchable systems. The incorporation of such photoswitches into liquid crystalline hosts allows for the modulation of the material's properties, such as its dichroic order parameter, upon irradiation. nih.govrsc.org For instance, the change in shape of a photochromic dopant can alter the alignment of the liquid crystal molecules, leading to a macroscopic change in the material's optical properties. rsc.org Similarly, the integration of photoswitchable units like azobenzene (B91143) into main-chain liquid crystalline polymers can lead to the formation of organogels with reversible gel-sol transitions triggered by light. rsc.org

The following table outlines the characteristics of some photoswitchable systems based on the incorporation of photochromic molecules into different host materials.

| Photoswitchable System | Host Material | Trigger | Observable Change |

| Dihydroazulene Derivative | Nematic Liquid Crystal | Light | Decrease in dichroic order parameter |

| Azobenzene-containing Polyester | Dioxane (Organogel) | Light | Gel-to-sol transition |

| Dithienylethene Dopant | Ferroelectric Liquid Crystal | Light | Modulation of spontaneous polarization |

This table is a conceptual representation based on findings for various photoswitchable systems. rsc.orgnih.govrsc.org

Synthetic Building Blocks for Electronically Active Materials

The dihydrophenanthrene scaffold serves as a valuable building block for the synthesis of larger, electronically active molecules and materials. Its rigid structure and defined stereochemistry can be exploited to create well-defined architectures. Dihydroaromatic boronic esters, for example, have been used as building blocks in palladium-catalyzed cross-coupling reactions to synthesize substituted phenanthrenes. rsc.org Furthermore, the concept of doping organic semiconductors with molecular additives to enhance their electrical conductivity is a well-established strategy in organic electronics. rsc.orgjos.ac.cnresearchgate.netrsc.orgresearchgate.net The introduction of a "push-pull" substituted dihydrophenanthrene as a dopant or as a fundamental unit in a conjugated polymer could lead to materials with tailored electronic properties suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. nih.govrsc.org The design of such materials often focuses on controlling the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to facilitate charge injection and transport. researchgate.net

The table below presents a conceptual overview of how molecular building blocks can be utilized to create electronically active materials.

| Building Block Strategy | Resulting Material Class | Potential Application |

| Palladium-catalyzed cross-coupling of boronic esters | Substituted Phenanthrenes | Organic Light-Emitting Diodes (OLEDs) |

| Incorporation of "push-pull" dihydrophenanthrene units | Conjugated Polymers | Organic Field-Effect Transistors (OFETs) |

| Doping of organic semiconductors with functional molecules | Doped Semiconducting Films | Thermoelectric Devices |

This table illustrates the potential applications derived from synthetic strategies using functional building blocks. rsc.orgrsc.orgjos.ac.cnresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methods

The precise control of stereochemistry is paramount for modulating the photochemical and biological properties of DHP derivatives. Future research will increasingly focus on the development of more efficient and versatile stereoselective synthetic methods to access specific enantiomers and diastereomers.

Current synthetic efforts often rely on multi-step sequences. For instance, an efficient stereoselective synthesis for a key intermediate used in preparing (±)-trans-dihydronarciclasine analogues, which feature a related phenanthridone scaffold, involved a 17-step reaction sequence starting from methyl gallate. researchgate.net A crucial step in this synthesis was a completely stereoselective Claisen–Henry reaction to form a key carbocyclic ring. researchgate.net

Emerging strategies are expected to move beyond classical resolution or chiral pool approaches. The development of catalytic enantioselective methods is a key frontier. This includes harnessing novel chiral organocatalysts, transition-metal catalysts, and biocatalytic approaches to forge the key C4a-C4b bond with high fidelity. nih.gov Recent advancements in the broader field of stereoselective synthesis, such as the use of macrocyclic thiourea (B124793) catalysts for mediating β-selective glycosylation or palladium catalysts for stereospecific synthesis through SN2-like mechanisms, provide a conceptual blueprint for future DHP syntheses. nih.gov The goal is to create modular and scalable routes that allow for systematic variation of substituents on the aromatic rings, enabling fine-tuning of the molecule's properties for specific applications.

Advanced Understanding of Excited State Processes and Control

The photochromism of DHP is governed by its behavior in the electronically excited state. A deeper and more quantitative understanding of these ultrafast processes is crucial for designing next-generation photoswitches and molecular machines.

When a molecule absorbs light, its electrons are rearranged, and it enters an excited state, where photochemical reactions that would not otherwise occur can happen. Simulating these excited-state dynamics is key to understanding the photochemical mechanisms. For the DHP → cis-stilbene (B147466) photoconversion, recent theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have begun to unravel the intricate details of electron density redistribution during the reaction. nih.gov Calculations have shown that upon relaxation from the excited state, the distance between the C4a and C4b atoms increases significantly, and a rise in Coulomb repulsion between these atoms prevents the reformation of the bond. nih.gov

Future research will leverage advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to directly observe the evolution of the excited states on their natural timescale. nih.govnih.gov These experimental studies, combined with high-level quantum chemical calculations, will aim to:

Precisely map the potential energy surfaces of the ground and excited states.

Identify and characterize key intermediates and transition states, such as conical intersections, that govern the efficiency of the photoswitching process.

Elucidate the role of solvent and environmental effects on the reaction dynamics. routledge.com

Explore how substituent modifications can be used to control the excited-state lifetime, quantum yields, and absorption wavelengths. rsc.org

This fundamental knowledge will enable the rational design of DHP derivatives with optimized photoswitching performance, including faster switching speeds, higher fatigue resistance, and responsiveness to specific wavelengths of light.

Exploration of New Functional Materials Applications

The inherent bistability and stimuli-responsive nature of the DHP scaffold make it an attractive building block for a wide range of functional materials. While much of the historical focus has been on its photochromism, emerging research is uncovering its potential in medicinal chemistry and materials science.

Numerous 9,10-dihydrophenanthrene (B48381) derivatives have been isolated from natural sources, particularly from plants of the Dendrobium genus, and have shown promising biological activities. nih.govnih.govnih.gov This suggests significant potential for synthetic DHP analogues in drug discovery. Recent studies have highlighted their utility as potent inhibitors of key viral enzymes.

A significant discovery is the identification of 9,10-dihydrophenanthrene derivatives as non-covalent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), an enzyme essential for viral replication. nih.gov Structure-activity relationship (SAR) studies have shown that the inhibitory potency can be tuned by modifying substituents on the dihydrophenanthrene core. nih.gov Similarly, related phenanthrene (B1679779) structures have been synthesized and evaluated as inhibitors of HIV-1 integrase. nih.gov

| Dihydrophenanthrene Derivative | Biological Activity | Key Findings |

| Substituted 9,10-Dihydrophenanthrenes | Anti-SARS-CoV-2 | Inhibit the 3CLpro enzyme, with IC50 values as low as 1.55 µM. Identified as mixed-type inhibitors through enzyme kinetics assays. nih.gov |

| Dendroinfundin A & B | α-Glucosidase Inhibition | Isolated from Dendrobium infundibulum; evaluated for α-glucosidase and pancreatic lipase (B570770) inhibitory activities. nih.gov |

| Novel Phenanthrene Derivatives | Cytotoxicity | Isolated from Dendrobium officinale; showed cytotoxicity against HI-60 and THP-1 cancer cell lines. nih.gov |

| Phenanthrene Diketo Acids | HIV-1 Integrase Inhibition | More potent than corresponding phenanthridinone derivatives, suggesting the lipophilic phenanthrene system enhances activity. nih.gov |

Beyond medicinal applications, the dynamic structural changes of DHP could be harnessed in smart materials. Research into related molecules like dihydrophenazines, which undergo dynamic bent-to-planar transformations, paves the way for developing dynamic crystal materials and luminescent sensors based on the DHP framework. researchgate.net

Integration of Artificial Intelligence in Mechanistic Prediction and Design